molecular formula C9H10FNO3 B13321117 3-amino-2-(4-fluorophenoxy)propanoic Acid

3-amino-2-(4-fluorophenoxy)propanoic Acid

Cat. No.: B13321117
M. Wt: 199.18 g/mol
InChI Key: JSXMNBUXFWDYOB-UHFFFAOYSA-N
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Description

3-amino-2-(4-fluorophenoxy)propanoic acid is a chemical compound with the molecular formula C₉H₁₀FNO₃. It is known for its unique structure, which includes an amino group, a fluorophenoxy group, and a propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(4-fluorophenoxy)propanoic acid typically involves the reaction of 4-fluorophenol with an appropriate amino acid derivative. . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(4-fluorophenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted phenoxypropanoic acids .

Scientific Research Applications

3-amino-2-(4-fluorophenoxy)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-2-(4-fluorophenoxy)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2-(4-fluorophenoxy)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

3-amino-2-(4-fluorophenoxy)propanoic acid

InChI

InChI=1S/C9H10FNO3/c10-6-1-3-7(4-2-6)14-8(5-11)9(12)13/h1-4,8H,5,11H2,(H,12,13)

InChI Key

JSXMNBUXFWDYOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC(CN)C(=O)O)F

Origin of Product

United States

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